molecular formula C17H28N2O B332572 N-[4-(diethylamino)phenyl]heptanamide

N-[4-(diethylamino)phenyl]heptanamide

Cat. No.: B332572
M. Wt: 276.4 g/mol
InChI Key: ZCYJKJBPHMSHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)phenyl]heptanamide is a synthetic amide derivative characterized by a heptanoyl chain linked to a phenyl ring substituted with a diethylamino group at the para position. The diethylamino group contributes to basicity and solubility, while the heptanamide chain may enhance lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]heptanamide

InChI

InChI=1S/C17H28N2O/c1-4-7-8-9-10-17(20)18-15-11-13-16(14-12-15)19(5-2)6-3/h11-14H,4-10H2,1-3H3,(H,18,20)

InChI Key

ZCYJKJBPHMSHSM-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table compares N-[4-(diethylamino)phenyl]heptanamide with key analogs from the literature:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Biological Activity logP Reference
This compound (Target) Diethylamino, heptanamide C₁₇H₂₆N₂O 282.4 (calculated) Not reported ~4.5*
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide Chlorophenyl, acetamide C₁₈H₂₁ClN₂O 316.83 Not specified 4.315
N-(4-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)heptanamide (Compound 2) Hydroxypiperidine, tosylate salt C₂₁H₃₄N₂O₃S 406.6 (calculated) PP2A activation, anticancer
N-(2-amino-4-((2-fluorobenzyl)amino)phenyl)heptanamide (Compound 52) Fluorobenzyl, nitro reduction C₂₀H₂₅FN₄O 356.4 (calculated) KCNQ2/3 potassium channel modulation

*Estimated based on chain length and substituent contributions.

Key Observations:
  • Chain Length: The acetamide analog (C₂ chain, logP 4.315) is less lipophilic than the target heptanamide (C₇ chain, estimated logP ~4.5).
  • Substituent Effects: Electron-Withdrawing Groups: The chlorophenyl group in Y203-7762 increases molecular weight and may enhance stability via steric effects . Amino Modifications: Hydroxypiperidine and fluorobenzyl substituents (Compounds 2 and 52) introduce hydrogen-bonding capabilities, which could improve target engagement (e.g., PP2A activation in Compound 2) .

Physicochemical and Pharmacokinetic Properties

The table below highlights critical parameters for analogs with available

Compound Name logP logSw (Solubility) Hydrogen Bond Donors Polar Surface Area (Ų) Reference
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide 4.315 -4.45 1 25.85
This compound (Target) ~4.5* Estimated lower 1 ~30.0
  • Solubility : The acetamide analog (logSw -4.45) exhibits poor aqueous solubility, a trend likely exacerbated in the heptanamide due to its longer chain. Formulation strategies (e.g., salt formation, as seen in Compound 2’s tosylate salt) may mitigate this .
  • Polar Surface Area (PSA) : Lower PSA in the target compound (~30 Ų vs. 25.85 Ų in Y203-7762) suggests comparable membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.